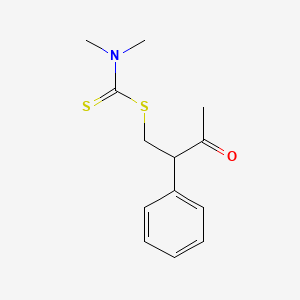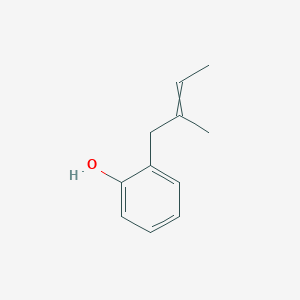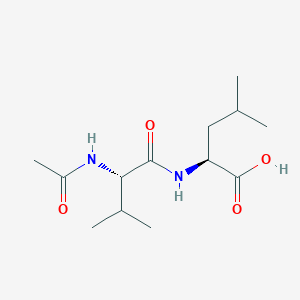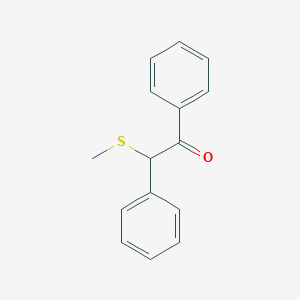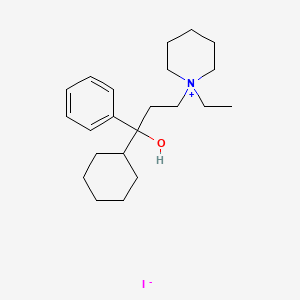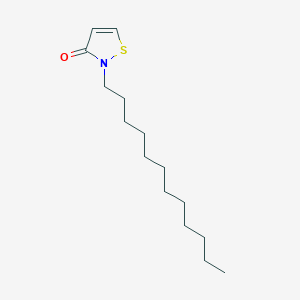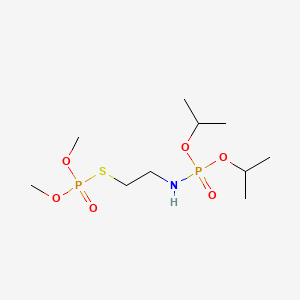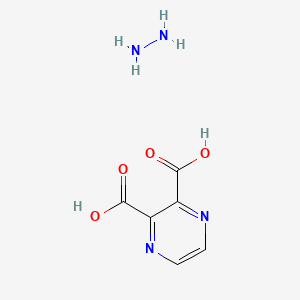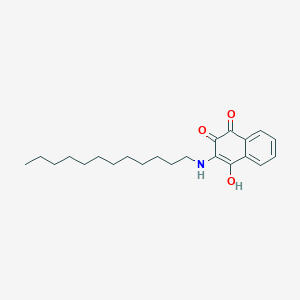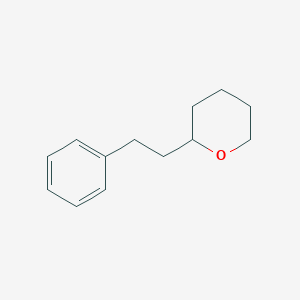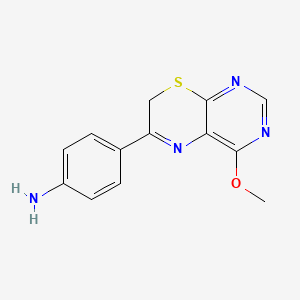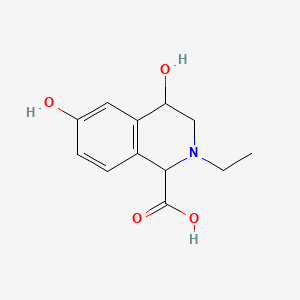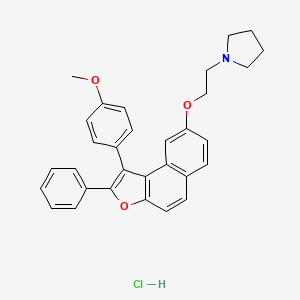
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and methyl groups attached to a trisilane backbone
准备方法
The synthesis of 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane typically involves the chlorination of trisilane derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反应分析
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated silanes.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups using appropriate reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Grignard reagents, organolithium compounds.
The major products formed from these reactions include various silanes and siloxanes, which have applications in different industrial processes.
科学研究应用
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
作用机制
The mechanism by which 1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The pathways involved often include the formation of intermediate silanes or siloxanes, which then undergo further reactions to yield the desired products.
相似化合物的比较
1,1,2,3,3-Pentachloro-1,2,3-trimethyltrisilane can be compared with other similar compounds such as:
1,1,2,2,3-Pentachloropropane: Similar in terms of chlorine content but differs in the backbone structure.
1,1,1,2,3-Pentachloropropane: Another chlorinated compound with a different arrangement of chlorine atoms.
1,2,2,3,3-Pentachlorocyclopropane: Contains a cyclopropane ring, making its chemical properties distinct from those of trisilane derivatives.
The uniqueness of this compound lies in its trisilane backbone, which imparts specific reactivity and stability characteristics not found in other chlorinated compounds.
属性
CAS 编号 |
26980-42-7 |
|---|---|
分子式 |
C3H9Cl5Si3 |
分子量 |
306.6 g/mol |
IUPAC 名称 |
dichloro-[chloro-[dichloro(methyl)silyl]-methylsilyl]-methylsilane |
InChI |
InChI=1S/C3H9Cl5Si3/c1-9(4,5)11(3,8)10(2,6)7/h1-3H3 |
InChI 键 |
SAWKOUJNNVPAGJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si]([Si](C)(Cl)Cl)([Si](C)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


